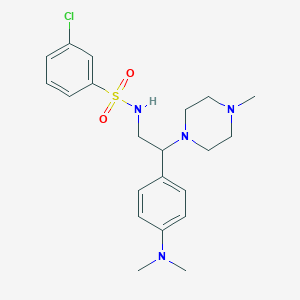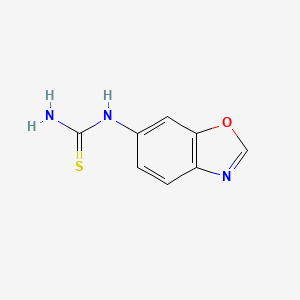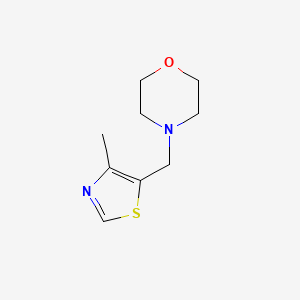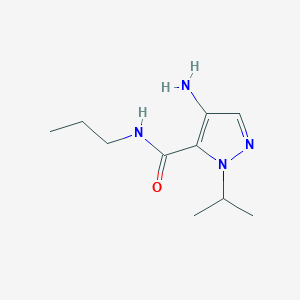![molecular formula C21H18F4N4O4S2 B2666488 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide CAS No. 896012-21-8](/img/structure/B2666488.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazol ring, a benzenesulfonamide group, and a 3,4-dimethoxyphenyl group . These groups are known to exhibit significant biological and pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazolo[3,2-b][1,2,4]triazol ring, in particular, is a heterocyclic ring that contains both nitrogen and sulfur atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups provides numerous sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its solubility in water .Scientific Research Applications
Biochemical Inhibition and Therapeutic Potential
Sulfonamide derivatives have been extensively studied for their biochemical inhibition properties, particularly as inhibitors of enzymes involved in various biological pathways. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This inhibition could potentially be exploited for therapeutic purposes in conditions related to neuronal injury or dysfunction (S. Röver et al., 1997).
Anticancer and Antimicrobial Activity
Several sulfonamide derivatives have demonstrated potent anticancer and antimicrobial activities. For instance, celecoxib derivatives, structurally similar to the specified compound, exhibited anti-inflammatory, analgesic, antioxidant, and anticancer properties. These findings suggest that structurally related sulfonamide compounds could also hold potential as anticancer agents, offering a basis for the development of new therapeutic drugs (Ş. Küçükgüzel et al., 2013).
UV Protection and Antimicrobial Applications
Compounds containing the sulfonamide moiety have been applied to cotton fabrics to impart UV protection and antimicrobial properties. This application demonstrates the versatility of sulfonamide derivatives in providing functional benefits to materials, potentially extending the utility of similar compounds in material science (H. Mohamed et al., 2020).
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR-2)
Novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety have shown promising activity as inhibitors of VEGFR-2, an important target in cancer therapy. These compounds exhibit potent anticancer activity against various cancer cell lines, highlighting the potential of sulfonamide derivatives in the development of new anticancer therapies (M. Ghorab et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F4N4O4S2/c1-32-17-6-3-12(9-18(17)33-2)19-27-20-29(28-19)13(11-34-20)7-8-26-35(30,31)14-4-5-16(22)15(10-14)21(23,24)25/h3-6,9-11,26H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKNVQWNZHAKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F4N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2666406.png)



![2-[[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2666414.png)


![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2666421.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2666424.png)

![N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2666426.png)
![N-benzyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2666428.png)
